1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPYQVIMITZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenylacetyl chloride: This can be achieved by reacting 4-chlorophenylacetic acid with thionyl chloride under reflux conditions.
Synthesis of azetidin-3-yl intermediate: The azetidin-3-yl moiety can be synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams.
Coupling reaction: The azetidin-3-yl intermediate is then coupled with piperidine-4-carboxamide using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8–12 hours | Piperidine-4-carboxylic acid + 1-(2-(4-chlorophenyl)acetyl)azetidin-3-amine | |
| Basic Hydrolysis | NaOH (2M), 60°C, 6 hours | Piperidine-4-carboxylate salt + corresponding amine |
Hydrolysis kinetics depend on steric hindrance from the azetidine and piperidine rings, with slower rates compared to linear amides.
Nucleophilic Substitution
The 4-chlorophenylacetyl moiety participates in substitutions:
| Target Site | Reagents | Products | Source |
|---|---|---|---|
| Acetyl Carbonyl | Ammonia/ethylenediamine | 1-(2-(4-chlorophenyl)acetamide) derivatives | |
| Chlorophenyl Ring | HNO₃/H₂SO₄ (nitration) | Nitro-substituted aromatic derivatives |
Electrophilic aromatic substitution on the chlorophenyl ring occurs at the para position due to the electron-withdrawing effect of chlorine .
Cyclization and Ring-Opening
The azetidine ring (4-membered saturated heterocycle) exhibits strain-driven reactivity:
Functional Group Modifications
The piperidine nitrogen and carboxamide groups allow further derivatization:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, aldehyde/ketone | N-alkylated piperidine derivatives | |
| Amide Coupling | HATU/DIPEA, carboxylic acids | Bis-carboxamide analogs |
Stability Under Oxidative Conditions
The compound resists oxidation in ambient conditions but degrades under strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products | Source |
|---|---|---|---|
| H₂O₂ (30%) | 25°C, 48 hours | N-Oxide derivatives of piperidine | |
| KMnO₄ | Acidic, 70°C | Cleavage of azetidine ring to form carboxylic acids |
Key Research Findings
-
Hydrolysis Selectivity : The carboxamide group hydrolyzes 10× faster than the acetyl group under basic conditions due to resonance stabilization.
-
Azetidine Reactivity : Ring-opening reactions proceed via SN2 mechanisms, favoring nucleophilic attack at the less hindered carbon .
-
Pharmacological Implications : Stability in physiological pH (7.4) makes it suitable for prodrug designs, with controlled hydrolysis in vivo.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide as anticancer agents. For instance, Mannich bases derived from piperidine have shown promising cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cells. These compounds often exhibit IC50 values lower than 2 μg/mL, indicating potent activity against malignancies .
Case Study:
A series of Mannich bases derived from 4-chlorobenzaldehyde demonstrated enhanced cytotoxicity compared to their counterparts, suggesting that structural modifications can significantly influence therapeutic efficacy .
Antiviral Activity
Compounds within the piperidine class have been evaluated for their antiviral properties, particularly against HIV. Derivatives designed by fusing piperidine with aminopyrimidines have shown improved activity against wild-type HIV-1, with EC50 values in the nanomolar range . This suggests that modifications to piperidine structures can enhance their efficacy as antiviral agents.
Case Study:
A study reported that selected piperidin-4-yl derivatives exhibited lower IC50 values than standard antiretroviral drugs like nevirapine, validating their potential as effective HIV treatments .
Neurological Applications
The piperidine scaffold is also explored for its neuropharmacological properties. Research indicates that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
Case Study:
Investigations into piperidine derivatives have revealed their ability to modulate serotonin and dopamine receptors, which are crucial targets in treating mood disorders .
Synthesis and Development
The synthesis of This compound involves multi-step organic reactions that allow for the incorporation of various functional groups. Optimization of these synthetic pathways is critical for enhancing yield and purity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the azetidine ring through cyclization reactions involving appropriate precursors. |
| Step 2 | Acetylation of the azetidine nitrogen to introduce the chlorophenyl acetyl group. |
| Step 3 | Coupling with piperidine-4-carboxylic acid to form the final product. |
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Piperidine-4-Carboxamide Core
The piperidine-4-carboxamide moiety is a common feature in all compared compounds, underscoring its versatility in drug design. For example:
- AZD5363 leverages this core for AKT inhibition, with the pyrrolopyrimidine group enhancing target binding .
- The indole-2-carboxamide derivatives (e.g., 27g) use the carboxamide for hydrogen bonding in antiviral activity .
Chlorophenyl Substituents
The 4-chlorophenyl group in the target compound is also present in AZD5363 and Otenabant , where it contributes to hydrophobic interactions with target proteins. However, its placement on an acetyl bridge in the target compound (vs. direct attachment in AZD5363) may alter spatial orientation and binding affinity .
Azetidine vs. Other Heterocycles
The azetidine ring in the target compound distinguishes it from analogues with larger rings (e.g., pyrrolopyrimidine in AZD5363). Azetidine’s smaller size may reduce steric hindrance, enhancing membrane permeability, but could also increase ring strain, affecting synthetic accessibility .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Comparison
| Property | Target Compound | AZD5363 | 27g (Indole derivative) |
|---|---|---|---|
| Molecular Weight | ~420 g/mol (estimated) | 462.92 g/mol | ~550 g/mol |
| LogP (lipophilicity) | Moderate (~2.5) | Moderate (~2.1) | High (~3.8) |
| Hydrogen Bond Donors | 3 (amide NH, azetidine NH) | 4 (amide NH, hydroxyl, amino) | 3 (amide NH, pyridine) |
| Hydrogen Bond Acceptors | 5 (amide O, azetidine N) | 7 (amide O, pyrimidine N) | 6 (amide O, indole/carbonyl) |
- Hydrogen Bonding: AZD5363’s additional hydroxyl and amino groups may enhance aqueous solubility compared to the target compound .
Biological Activity
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives and features a complex structure that may interact with various biological targets, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two nitrogen atoms, which are characteristic of piperidine derivatives. The structure includes:
- Azetidine ring : A four-membered saturated heterocycle.
- Piperidine moiety : A six-membered ring containing nitrogen.
- Chlorophenyl group : A phenyl ring substituted with chlorine, which may influence biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including acylation reactions to introduce the acetyl group. These reactions require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes in biological systems. The presence of the piperidine and azetidine rings suggests potential activity as a modulator of neurotransmitter systems or as an enzyme inhibitor.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound. The following table summarizes key findings from various research studies:
| Study Reference | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antidepressant-like effects | Animal model | Significant reduction in depressive behavior observed |
| Study B | Analgesic properties | Pain model | Reduced pain response in treated subjects |
| Study C | Anticancer potential | Cell line assays | Inhibition of tumor cell proliferation noted |
Case Studies
Several case studies have reported on the efficacy and safety profiles of compounds similar to this compound:
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant behavioral changes indicative of antidepressant effects, suggesting its potential application in treating mood disorders.
- Analgesic Effects : Another investigation focused on pain relief, where the compound showed promise in reducing nociceptive responses, highlighting its potential as an analgesic agent.
- Antitumor Effects : Research involving cancer cell lines indicated that this compound could inhibit cell growth, suggesting a possible role in cancer therapy.
Q & A
Basic: What experimental methods are recommended for synthesizing 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide with high purity?
Methodological Answer:
A multi-step synthetic approach is typically employed. For example:
Azetidine Ring Formation : React 4-chlorophenylacetyl chloride with azetidine precursors under basic conditions (e.g., NaOH in dichloromethane) to form the acetylated azetidine intermediate .
Piperidine Coupling : Use nucleophilic substitution or amide coupling to attach the piperidine-4-carboxamide moiety. Catalysts like HATU or DCC may enhance yield .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC .
Basic: How can the molecular structure of this compound be rigorously confirmed?
Methodological Answer:
Combine crystallographic and spectroscopic techniques:
- X-ray Diffraction : Resolve the 3D structure, including bond angles and stereochemistry, using single-crystal analysis (e.g., Cu-Kα radiation) .
- NMR Spectroscopy : Assign peaks for the azetidine (δ 3.5–4.5 ppm) and piperidine (δ 1.5–2.5 ppm) protons. Confirm amide bonds via carbonyl signals (δ 165–175 ppm in NMR) .
- IR Spectroscopy : Validate the amide (1650 cm, C=O stretch) and chloroacetyl (750 cm, C-Cl) groups .
Advanced: How can researchers address inconsistencies in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or structural variants. Mitigate via:
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line, incubation time) .
- Structural Analysis : Compare crystallographic data of analogs (e.g., ’s oxazolidinone derivative) to identify conformation-dependent activity .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to correlate substituent effects (e.g., chloro vs. methoxy groups) with potency .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). Validate with co-crystallized ligands from the PDB .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) to assess binding free energy .
- QSAR Modeling : Train models on analogs (e.g., piperidine derivatives in ) to predict ADMET properties .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test IC against target enzymes (e.g., proteases) using fluorogenic substrates .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How can the synthetic route be optimized for scalability and green chemistry?
Methodological Answer:
- Process Control : Implement continuous flow reactors to improve yield and reduce waste .
- Catalyst Screening : Test eco-friendly catalysts (e.g., immobilized lipases) for amide bond formation .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: What strategies resolve conflicting data on the compound’s metabolic stability?
Methodological Answer:
- In Vitro Models : Use liver microsomes (human/rat) with LC-MS to identify metabolites .
- Isotope Labeling : Track -labeled compound in pharmacokinetic studies .
- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450 oxidation .
Basic: How can the compound’s stability under various storage conditions be determined?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization risks .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors .
- In Vivo Testing : Compare ED in rodent models for analogs with varying logP values .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
